molecular formula C17H22F2N4O2S B10957019 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine

Cat. No.: B10957019
M. Wt: 384.4 g/mol
InChI Key: WSKGSGXMFSSAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that combines a pyrazole ring, a sulfonyl group, and a piperazine ring, making it a subject of interest for researchers exploring new chemical entities with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Sulfonylation: The sulfonyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting the sulfonylated pyrazole with a suitable piperazine derivative.

    Benzylation: Finally, the 2-methylbenzyl group is introduced through a nucleophilic substitution reaction using a benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Benzyl halides, sulfonyl chlorides, hydrazines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Researchers are interested in its ability to modulate biological pathways, which could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound may be used in the development of new materials, catalysts, and other chemical products. Its unique properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine stands out due to its specific substitution pattern on the pyrazole and piperazine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22F2N4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(2-methylphenyl)methyl]piperazine

InChI

InChI=1S/C17H22F2N4O2S/c1-13-5-3-4-6-15(13)11-21-7-9-22(10-8-21)26(24,25)16-12-23(17(18)19)20-14(16)2/h3-6,12,17H,7-11H2,1-2H3

InChI Key

WSKGSGXMFSSAPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3C)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.